molecular formula C18H14N2O4S2 B2560319 (5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 107621-35-2

(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2560319
CAS RN: 107621-35-2
M. Wt: 386.44
InChI Key: XXNXDXKEBDJWLU-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14N2O4S2 and its molecular weight is 386.44. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

One of the primary areas of research involving this compound is its synthesis and characterization. The compound belongs to a class of chemicals known as thiazolidinones, which are often synthesized for their biological activities and potential applications in medicinal chemistry. For example, the synthesis and molecular structure investigation by DFT and X-ray diffraction of a closely related compound, ARNO, reveals the detailed crystalline structure and provides insights into its chemical properties (Benhalima et al., 2011).

Antimicrobial Activity

Thiazolidinones, including derivatives of the compound , have been studied for their antimicrobial properties. For instance, compounds synthesized from similar structures have shown promising antibacterial and antifungal activities, suggesting the potential of these molecules in developing new antimicrobial agents (Gouda et al., 2010). This indicates a broader interest in thiazolidinone derivatives for their use in combating various microbial infections.

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been a significant area of research. Studies have been conducted to evaluate the anticancer activity of these compounds against various cancer cell lines. For example, a series of novel thiazolidinone derivatives demonstrated antimitotic activity and showed sensitivity towards leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers (Buzun et al., 2021). This suggests that modifications to the thiazolidinone structure, including the incorporation of specific substituents like the nitrophenyl group, could enhance their anticancer properties.

properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-2-24-15-8-6-13(7-9-15)19-17(21)16(26-18(19)25)11-12-4-3-5-14(10-12)20(22)23/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNXDXKEBDJWLU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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